1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 4-bromo-3-methylphenyl group at position 1 and a 3,5-dimethylphenyl group at position 5. The bromo and methyl substituents on the aromatic rings likely influence electronic and steric properties, while the dione moiety contributes to hydrogen-bonding capabilities.
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c1-10-6-11(2)8-14(7-10)23-18(25)16-17(19(23)26)24(22-21-16)13-4-5-15(20)12(3)9-13/h4-9,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQMWAKJOCKHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=C(C=C4)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrrolo[3,4-d][1,2,3]triazole core structure, followed by the introduction of the bromine and methyl groups through electrophilic substitution reactions. The reaction conditions usually require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the bromine and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
A. Triazole-Thione vs. Pyrrolo-Triazole-Dione
B. Pyrrolo-Triazole-Dione Derivatives ()
- Compound : 5-(3,4-Difluorophenyl)-1-(4-methoxybenzyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
- Key Similarities : Shares the pyrrolo-triazole-dione core.
- Substituent Effects : Difluorophenyl (electron-withdrawing) and methoxybenzyl (electron-donating) groups contrast with the target’s bromo-methylphenyl and dimethylphenyl groups. Halogen size (Br vs. F) affects steric bulk and polarizability .
Halogenated Aromatic Substituents
A. Bromophenyl vs. Chlorophenyl ()
- Compounds 4 and 5 : Isostructural chloro/bromo derivatives of a thiazole-pyrazole-triazole system.
B. Bromophenyl in Pyrazoline-Indole Systems ()
- Compound : 3-(4-Bromophenyl)-5-(6,6-dimethylindol-2-yl)-4,5-dihydropyrazole-1-carbothioamide
Methyl-Substituted Aromatic Rings
B. Steric and Electronic Effects
- Methyl groups enhance lipophilicity and may hinder rotational freedom.
Spectral Data Comparison
Biological Activity
Chemical Structure and Properties
The compound's chemical structure is characterized by a complex arrangement of bromine and methyl groups attached to a pyrrolo-triazole core. The molecular formula is with a molecular weight of approximately 368.23 g/mol. The presence of the bromine atom contributes to its unique reactivity and biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H16BrN3O2 |
| Molecular Weight | 368.23 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Properties
Recent studies have indicated that compounds similar to 1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione exhibit significant anticancer activity. For example:
- Case Study 1 : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
- Case Study 2 : A study involving animal models showed that treatment with this compound resulted in tumor regression and reduced metastasis in xenograft models.
Antimicrobial Activity
The compound also shows promise in antimicrobial applications:
- Research Findings : It has been tested against a range of bacteria and fungi. Results indicated a notable inhibitory effect on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential as an antimicrobial agent.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes:
- Enzyme Targeting : Preliminary studies suggest that it may act as an inhibitor for enzymes involved in cancer metabolism and cell proliferation.
The biological activity of this compound is believed to stem from its ability to interact with cellular targets:
- Target Interaction : It may bind to specific receptors or enzymes that play critical roles in cell signaling pathways associated with cancer progression and microbial resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
